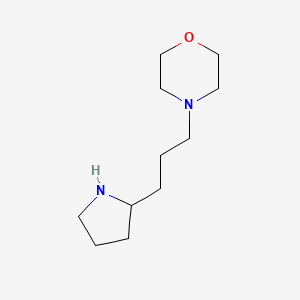

4-(3-(Pyrrolidin-2-yl)propyl)morpholine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

4-[3-(pyrrolidin-2-yl)propyl]morpholine is a compound that features both a pyrrolidine and a morpholine ring Pyrrolidine is a five-membered nitrogen-containing heterocycle, while morpholine is a six-membered ring containing both nitrogen and oxygen

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[3-(pyrrolidin-2-yl)propyl]morpholine typically involves the construction of the pyrrolidine and morpholine rings followed by their coupling. One common method is the ring construction from different cyclic or acyclic precursors . For instance, the pyrrolidine ring can be synthesized via the reduction of pyrrole or through the cyclization of amino alcohols. The morpholine ring can be formed by the reaction of diethanolamine with sulfuric acid.

Industrial Production Methods

In an industrial setting, the production of 4-[3-(pyrrolidin-2-yl)propyl]morpholine may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This could include the use of continuous flow reactors and automated systems to control reaction parameters precisely.

Chemical Reactions Analysis

Types of Reactions

4-[3-(pyrrolidin-2-yl)propyl]morpholine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding N-oxides.

Reduction: Reduction reactions can convert the compound into different amine derivatives.

Substitution: Nucleophilic substitution reactions can introduce various functional groups into the molecule.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic conditions to achieve substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while substitution reactions can introduce alkyl or acyl groups into the molecule.

Scientific Research Applications

4-[3-(pyrrolidin-2-yl)propyl]morpholine has several applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex molecules.

Biology: The compound can be used in the study of enzyme interactions and receptor binding.

Industry: The compound can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-[3-(pyrrolidin-2-yl)propyl]morpholine involves its interaction with specific molecular targets. The pyrrolidine ring can interact with various enzymes and receptors, potentially modulating their activity. The morpholine ring can enhance the compound’s solubility and bioavailability, making it more effective in biological systems .

Comparison with Similar Compounds

Similar Compounds

Pyrrolidine: A simpler compound with a single pyrrolidine ring.

Morpholine: Contains only the morpholine ring.

Pyrrolidin-2-one: A derivative of pyrrolidine with a carbonyl group.

Uniqueness

4-[3-(pyrrolidin-2-yl)propyl]morpholine is unique due to the presence of both pyrrolidine and morpholine rings, which confer distinct chemical and biological properties. This dual-ring structure allows for diverse interactions with biological targets and makes the compound a versatile tool in medicinal chemistry and organic synthesis .

Q & A

Basic Research Questions

Q. What synthetic routes are commonly employed to prepare 4-(3-(Pyrrolidin-2-yl)propyl)morpholine, and how can reaction conditions be optimized?

- Answer : The compound can be synthesized via nucleophilic substitution or reductive amination. For example, reacting pyrrolidine derivatives with morpholine-containing alkyl halides under basic conditions (e.g., NaOH or K₂CO₃) is a common approach. Optimization involves adjusting solvent polarity (e.g., DMF or THF), temperature (60–100°C), and stoichiometry to improve yield and purity. Characterization via NMR and HPLC is critical to confirm structural integrity .

Q. Which analytical techniques are most reliable for assessing the purity and structural confirmation of this compound?

- Answer : High-performance liquid chromatography (HPLC) with UV detection is standard for purity assessment, while LC-MS or GC-MS provides molecular weight confirmation. Nuclear magnetic resonance (¹H/¹³C NMR) and FT-IR spectroscopy are essential for structural elucidation. Impurity profiling can leverage pharmacopeial guidelines, such as those outlined for morpholine-related impurities in pharmaceutical reference standards .

Q. How do the physicochemical properties (e.g., solubility, stability) of this compound influence experimental design in biological assays?

- Answer : The compound’s solubility in aqueous buffers (e.g., PBS) or organic solvents (DMSO) dictates formulation for in vitro studies. Stability under varying pH and temperature conditions should be tested via accelerated degradation studies. For example, storing solutions at –20°C in inert atmospheres prevents oxidation of the pyrrolidine moiety .

Advanced Research Questions

Q. What strategies can resolve contradictory data regarding the biological activity of this compound across different assay systems?

- Answer : Cross-validate results using orthogonal assays (e.g., radioligand binding vs. functional cAMP assays). Control for variables like cell line specificity, protein binding, and metabolic stability. Dose-response curves and statistical meta-analysis of replicate experiments help identify systematic biases .

Q. How can computational modeling predict the binding affinity and selectivity of this compound toward specific biological targets?

- Answer : Molecular docking (e.g., AutoDock Vina) and molecular dynamics simulations (e.g., GROMACS) model interactions with target proteins like GPCRs or kinases. Quantitative structure-activity relationship (QSAR) studies using descriptors such as logP and topological polar surface area refine predictions. Experimental validation via surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) is necessary .

Q. What mechanistic insights can be gained from studying the metabolic pathways of this compound in hepatic microsomes?

- Answer : Incubate the compound with liver microsomes and NADPH cofactors, followed by LC-MS/MS analysis to identify phase I/II metabolites. Cytochrome P450 inhibition assays (e.g., CYP3A4) clarify metabolic stability. Data interpretation should account for species-specific differences (e.g., human vs. rodent microsomes) .

Q. How does the compound’s stereochemistry impact its pharmacological profile, and what chiral resolution methods are feasible?

- Answer : Enantiomeric separation via chiral HPLC (e.g., using amylose-based columns) or enzymatic resolution (e.g., lipases) can isolate stereoisomers. Comparative studies of enantiomers in receptor-binding assays reveal stereospecific activity. X-ray crystallography of protein-ligand complexes provides atomic-level insights .

Q. Methodological Considerations

Q. What experimental protocols are recommended for evaluating the compound’s toxicity in preclinical models?

- Answer : Conduct acute toxicity studies in rodents (OECD 423 guidelines) with endpoints like LD₅₀ and histopathological analysis. Genotoxicity is assessed via Ames test (OECD 471) and micronucleus assay (OECD 487). Chronic toxicity requires 28-day repeated-dose studies, monitoring hematological and biochemical markers .

Q. How can researchers design structure-activity relationship (SAR) studies to optimize the compound’s efficacy?

- Answer : Synthesize analogs with modifications to the pyrrolidine ring (e.g., substituents at C2/C3) or morpholine linker length. Test analogs in target-specific assays (e.g., kinase inhibition) and correlate structural changes with potency. Multivariate analysis (e.g., PCA) identifies critical pharmacophoric features .

Q. What advanced techniques are available to study the compound’s interaction with lipid bilayers or membrane proteins?

- Answer : Use fluorescence anisotropy or Förster resonance energy transfer (FRET) to monitor membrane partitioning. Cryo-EM or solid-state NMR resolves interactions with transmembrane domains of proteins like ion channels. Molecular dynamics simulations further elucidate lipid bilayer penetration .

Q. Data Interpretation and Reproducibility

Q. How should researchers address batch-to-batch variability in synthetic yields or biological activity?

- Answer : Implement quality-by-design (QbD) principles, documenting critical process parameters (e.g., reaction time, purification steps). Use statistical tools like ANOVA to identify variability sources. Biological assays should include internal controls (e.g., reference inhibitors) and standardized protocols .

Q. What are best practices for reconciling discrepancies between in silico predictions and experimental results for this compound?

- Answer : Re-optimize force field parameters in computational models to better reflect experimental conditions (e.g., solvent effects). Validate docking poses with mutagenesis studies or competitive binding assays. Iterative refinement of computational and experimental workflows enhances predictive accuracy .

Properties

Molecular Formula |

C11H22N2O |

|---|---|

Molecular Weight |

198.31 g/mol |

IUPAC Name |

4-(3-pyrrolidin-2-ylpropyl)morpholine |

InChI |

InChI=1S/C11H22N2O/c1-3-11(12-5-1)4-2-6-13-7-9-14-10-8-13/h11-12H,1-10H2 |

InChI Key |

JTDLGEPJLQBOCH-UHFFFAOYSA-N |

Canonical SMILES |

C1CC(NC1)CCCN2CCOCC2 |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.